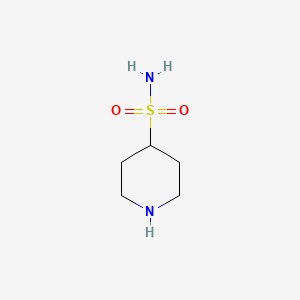
Piperidine-4-sulfonamide
Vue d'ensemble
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Applications De Recherche Scientifique
Bactericide for Plant Diseases
Piperidine-4-sulfonamide derivatives have been found to be effective in managing plant bacterial diseases . A novel series of sulfanilamide derivatives containing piperidine fragments were prepared and assessed for their antibacterial potency . The bioassay results revealed that most molecules displayed excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) .
Inhibition of Dihydropteroate Synthase
The compound C4, a derivative of Piperidine-4-sulfonamide, was found to interact with dihydropteroate synthase . This interaction irreversibly damaged the cell membrane, leading to the bactericidal effect .
Pharmaceutical Applications
Piperidine derivatives, including Piperidine-4-sulfonamide, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Synthesis of Biologically Active Piperidines
Piperidine-4-sulfonamide is used in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Intra- and Intermolecular Reactions
Piperidine-4-sulfonamide is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Drug Design
Piperidines, including Piperidine-4-sulfonamide, are among the most important synthetic fragments for designing drugs . Their derivatives are used in the construction of drugs, highlighting their importance in the pharmaceutical industry .
Mécanisme D'action
Target of Action
Piperidine-4-sulfonamide primarily targets dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the folate biosynthesis pathway, which is crucial for DNA synthesis and the biosynthesis of several amino acids . The compound also interacts with bacterial cell membranes .
Mode of Action
Piperidine-4-sulfonamide interacts with its targets in a specific manner. It binds to the active site of DHPS, thereby interrupting folate biosynthesis and impeding DNA replication . This is a key mechanism of action of sulfonamide derivatives against bacteria . Additionally, the compound irreversibly damages the bacterial cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by Piperidine-4-sulfonamide is the folate biosynthesis pathway . By inhibiting DHPS, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical molecule involved in DNA synthesis and the biosynthesis of several amino acids .
Pharmacokinetics
They are present in more than twenty classes of pharmaceuticals , suggesting that they likely have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Piperidine-4-sulfonamide’s action primarily involve the inhibition of bacterial growth. By interrupting folate biosynthesis and damaging the bacterial cell membrane, the compound effectively inhibits the growth of bacteria . In vitro assays have shown that Piperidine-4-sulfonamide displays excellent antibacterial potency .
Action Environment
The action, efficacy, and stability of Piperidine-4-sulfonamide can be influenced by various environmental factors While specific details regarding Piperidine-4-sulfonamide are not available, it’s known that factors such as pH, temperature, and the presence of other substances can impact the action of similar compounds
Safety and Hazards
Piperidine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, Oral (Category 4), H302. It has acute toxicity, Inhalation (Category 3), H331. It has acute toxicity, Dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314. It causes serious eye damage (Category 1), H318. It has short-term (acute) aquatic hazard (Category 3), H402 .
Orientations Futures
Piperidine derivatives have been found to have excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . This highlights the valuable insights for the excavation and development of new bactericides that can concurrently target dihydropteroate synthase and bacterial cell membranes .
Propriétés
IUPAC Name |
piperidine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMELMJCICPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-4-sulfonamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)
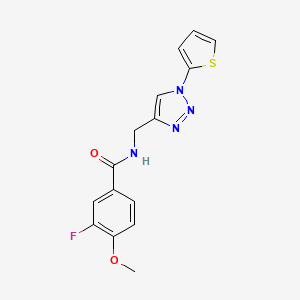
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)
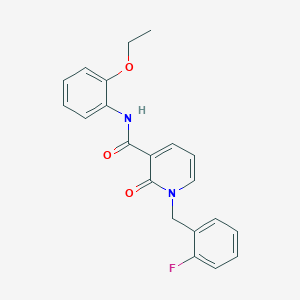

![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)
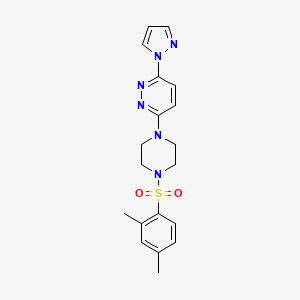

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)

![6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2768010.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2768012.png)
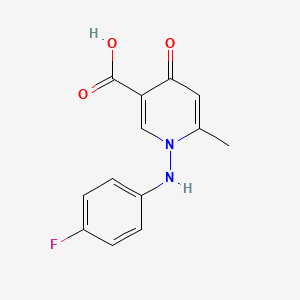
![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)